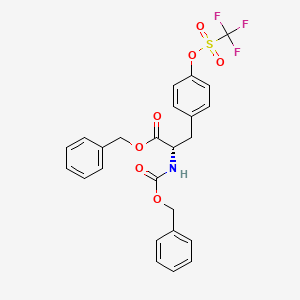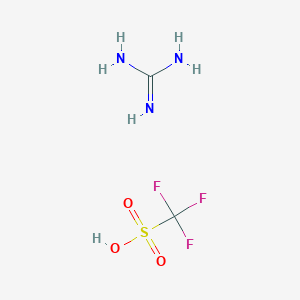
pyridine-2-thiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This yellow crystalline solid is a derivative of pyridine and is primarily used as a ligand in metal complexes and as an acylating agent . It is known for its distinctive sulfur-containing pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-2-thiol hydrochloride can be synthesized through various methods. One common approach involves the reaction of 2-chloropyridine with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of pyridine-2-thiol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to pyridine-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine-2-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine-2-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It serves as a biochemical tool for studying enzyme mechanisms and protein interactions.
Industry: It is employed as a corrosion inhibitor for metals such as brass in acidic environments.
Mécanisme D'action
The mechanism of action of pyridine-2-thiol hydrochloride involves its ability to form stable complexes with metal ions. This property is utilized in various applications, including its role as a corrosion inhibitor where it forms a protective layer on metal surfaces. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting their function .
Comparaison Avec Des Composés Similaires
2-Mercaptopyridine: A closely related compound with similar chemical properties and applications.
Pyridine-2-thiol N-oxide: Another derivative with distinct reactivity due to the presence of an N-oxide group.
Uniqueness: Pyridine-2-thiol hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in industrial and biological applications where solubility is crucial.
Propriétés
Numéro CAS |
123574-75-4 |
|---|---|
Formule moléculaire |
C5H6ClNS |
Poids moléculaire |
147.62584 |
Synonymes |
pyridine-2-thiol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)






